2-Bromo-1-(4-benzyl-phenyl)-ethanone
Overview
Description
2-Bromo-1-(4-benzyl-phenyl)-ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a benzyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-benzyl-phenyl)-ethanone typically involves the bromination of 1-(4-benzyl-phenyl)-ethanone. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-benzyl-phenyl)-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Oxidation: Performed in aqueous or organic solvents, often under reflux conditions to ensure complete reaction.
Major Products Formed
Nucleophilic Substitution: Yields substituted ethanones with various functional groups depending on the nucleophile used.
Reduction: Produces 1-(4-benzyl-phenyl)-ethanol.
Oxidation: Results in 1-(4-benzyl-phenyl)-ethanoic acid or other oxidized products.
Scientific Research Applications
2-Bromo-1-(4-benzyl-phenyl)-ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Employed in the preparation of functional materials with specific properties.
Biological Studies: Utilized in the study of enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-benzyl-phenyl)-ethanone depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the carbonyl group is converted to an alcohol through the transfer of hydride ions. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzyl-phenyl)-ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(4-benzyl-phenyl)-ethanone: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in chemical reactions.
1-(4-Benzyl-phenyl)-ethanol: The reduced form of 2-Bromo-1-(4-benzyl-phenyl)-ethanone, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications.
Properties
IUPAC Name |
1-(4-benzylphenyl)-2-bromoethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c16-11-15(17)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCDWNLRZLJRSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571371 | |
Record name | 1-(4-Benzylphenyl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28179-31-9 | |
Record name | 1-(4-Benzylphenyl)-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50571371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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